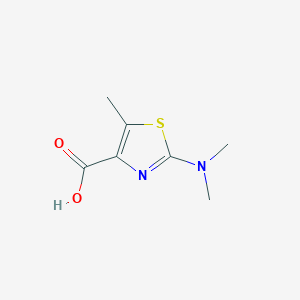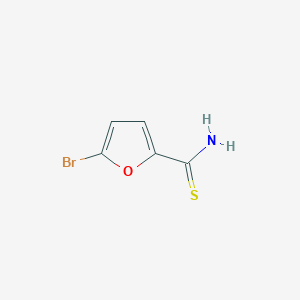![molecular formula C8H4FNOS B13232865 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13232865.png)
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 2-position of the thieno[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further oxidized to form the desired aldehyde compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents at the 5-position.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include 5-fluorothieno[2,3-b]pyridine-2-carboxylic acid, 5-fluorothieno[2,3-b]pyridine-2-methanol, and various substituted thienopyridines.
Scientific Research Applications
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its pharmacological properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting key cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the fluorine atom and aldehyde group.
5-Chlorothieno[2,3-b]pyridine-2-carbaldehyde: Contains a chlorine atom instead of fluorine.
5-Methylthieno[2,3-b]pyridine-2-carbaldehyde: Contains a methyl group instead of fluorine.
Uniqueness
5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C8H4FNOS |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-fluorothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4FNOS/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H |
InChI Key |
DQPSHHAVRIVBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B13232790.png)



![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
![5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13232823.png)


![2-[(2-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13232837.png)

![3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B13232853.png)

